![molecular formula C26H27N7O2S B2968796 N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872988-28-8](/img/structure/B2968796.png)

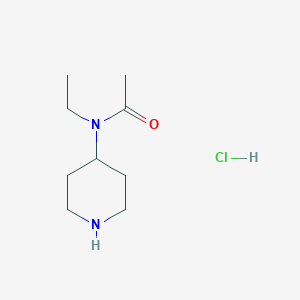

N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

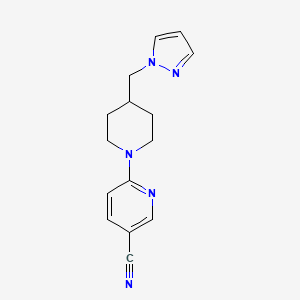

N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H27N7O2S and its molecular weight is 501.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antiproliferative Activity

Research has focused on synthesizing and evaluating the antiproliferative activities of [1,2,4]triazolo[4,3-b]pyridazin derivatives. These compounds have been identified for their potential in inhibiting the proliferation of endothelial and tumor cells, highlighting their significance in cancer research. The transition from thrombin inhibitory activities in benzamidine compounds to antiproliferative effects in triazolopyridazine derivatives underscores a strategic shift in targeting cancer cell proliferation (Ilić et al., 2011).

Antimicrobial and Antifungal Applications

Another avenue of research involves the development of hybrid molecules containing penicillanic or cephalosporanic acid moieties, integrated with [1,2,4]triazole, 1,3,4-thiadiazole, and other heterocyclic nuclei. These molecules have been tested for antimicrobial, antilipase, and antiurease activities. Some derivatives exhibited significant antimicrobial activity, showcasing the versatility of triazolopyridazine derivatives in combating microbial infections (Başoğlu et al., 2013).

Insecticidal Potency

The synthesis and biological assessment of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, represents another critical area of application. These studies aim to develop new, potent insecticidal agents, contributing to agricultural science and pest management strategies. Compounds with sulfonamide-bearing thiazole moiety have shown promising toxic effects, indicating their potential in integrated pest management programs (Fadda et al., 2017).

Antioxidant Properties

Explorations into the antioxidant properties of novel heterocyclic compounds have also been conducted. The focus on synthesizing and evaluating the antioxidant activities of these compounds addresses the growing interest in finding new antioxidants that can mitigate oxidative stress, which is implicated in various chronic diseases. This research underscores the potential health benefits and therapeutic applications of these chemical compounds (Ahmad et al., 2012).

作用機序

Target of Action

The primary target of N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions . The increased acetylcholine levels can potentially improve memory and cognition, particularly in conditions where these functions are impaired, such as Alzheimer’s disease .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The inhibition of AChE by this compound results in increased acetylcholine levels . This can lead to improved cognitive function, particularly in conditions characterized by cognitive impairment .

特性

IUPAC Name |

N-[2-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N7O2S/c34-25(32-17-15-31(16-18-32)21-9-5-2-6-10-21)19-36-24-12-11-22-28-29-23(33(22)30-24)13-14-27-26(35)20-7-3-1-4-8-20/h1-12H,13-19H2,(H,27,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRZQNJRHANEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968715.png)

![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2968718.png)

![3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2968726.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)